molecular formula C17H19O2P B5737542 4-Diphenylphosphoryloxane CAS No. 5309-33-1

4-Diphenylphosphoryloxane

Cat. No.: B5737542
CAS No.: 5309-33-1
M. Wt: 286.30 g/mol
InChI Key: SJDVUMPHDZQGBB-UHFFFAOYSA-N
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Description

4-Diphenylphosphoryloxane is a chemical compound with the molecular formula C12H12NO2P. It is known for its unique structure, which includes a phosphoryl group attached to a diphenyl backbone. This compound is utilized in various fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diphenylphosphoryloxane typically involves the reaction of diphenylphosphine oxide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Diphenylphosphine oxide and hydroxylamine.

    Conditions: The reaction is usually conducted in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C.

    Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Diphenylphosphoryloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of diphenylphosphine oxide.

    Reduction: Formation of diphenylphosphine.

    Substitution: Formation of various substituted phosphine derivatives.

Scientific Research Applications

4-Diphenylphosphoryloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Diphenylphosphoryloxane involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various substrates, influencing their chemical reactivity and stability. The pathways involved include:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with Proteins: It can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

4-Diphenylphosphoryloxane can be compared with other similar compounds such as:

    Diphenylphosphine: Lacks the phosphoryl group, making it less reactive in certain reactions.

    Diphenylphosphine oxide: Similar structure but different reactivity due to the absence of the hydroxylamine group.

    Triphenylphosphine: Contains an additional phenyl group, leading to different chemical properties.

Uniqueness: The presence of both the phosphoryl and hydroxylamine groups in this compound gives it unique reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-diphenylphosphoryloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O2P/c18-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDVUMPHDZQGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967611
Record name (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-33-1
Record name (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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